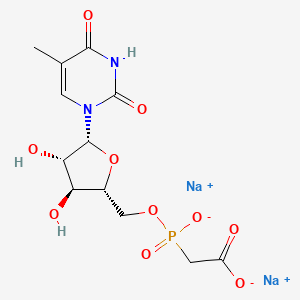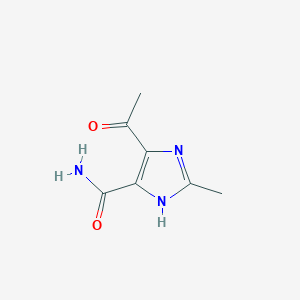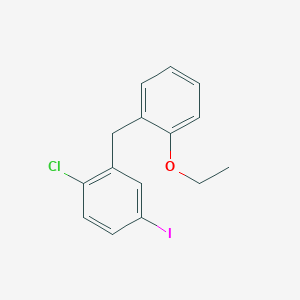
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene is an organic compound with the molecular formula C15H14ClIO It is a derivative of benzene, featuring chloro, ethoxybenzyl, and iodo substituents
Métodos De Preparación
The synthesis of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzyl chloride and 4-iodoaniline.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as potassium carbonate is used to facilitate the reaction.
Synthetic Route: The 2-ethoxybenzyl chloride is reacted with 4-iodoaniline in the presence of a base to form the desired product. The reaction mixture is then purified using column chromatography to isolate this compound.
Análisis De Reacciones Químicas
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions. Common reagents include sodium iodide in acetone for the Finkelstein reaction.
Oxidation Reactions: The ethoxybenzyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Aplicaciones Científicas De Investigación
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Researchers use this compound to study the effects of halogenated benzene derivatives on biological systems. It can be used in the development of new pharmaceuticals.
Medicine: The compound’s potential as a precursor in drug synthesis makes it relevant in medicinal chemistry. It may be used to develop new therapeutic agents.
Industry: In the chemical industry, it serves as a starting material for the production of various fine chemicals and specialty compounds.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The chloro and iodo groups can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The ethoxybenzyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparación Con Compuestos Similares
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene can be compared with other halogenated benzene derivatives:
1-Chloro-2-(2-ethoxybenzyl)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and biological activity due to the different halogen.
1-Chloro-2-(2-ethoxybenzyl)-4-fluorobenzene: Contains a fluorine atom, which is smaller and more electronegative than iodine, leading to different chemical properties.
1-Chloro-2-(2-ethoxybenzyl)-4-methylbenzene:
Propiedades
Fórmula molecular |
C15H14ClIO |
|---|---|
Peso molecular |
372.63 g/mol |
Nombre IUPAC |
1-chloro-2-[(2-ethoxyphenyl)methyl]-4-iodobenzene |
InChI |
InChI=1S/C15H14ClIO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(17)7-8-14(12)16/h3-8,10H,2,9H2,1H3 |
Clave InChI |
RYYDEFYMXWGLFY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1CC2=C(C=CC(=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)


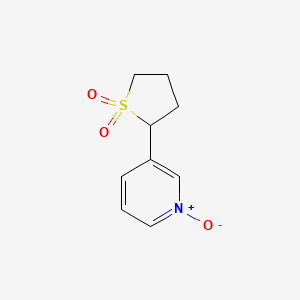


![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)

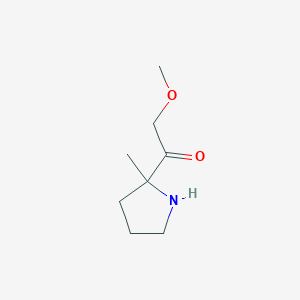
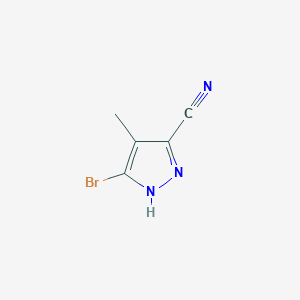
![5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)
